An In-depth Technical Guide to the Chemical Properties of 4-Hexyloxybenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-Hexyloxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexyloxybenzoic acid is a member of the 4-alkoxybenzoic acid homologous series, characterized by a carboxylic acid group and a hexyloxy side chain attached to a benzene ring. This class of compounds is of significant interest in materials science, particularly in the field of liquid crystals, and is gaining attention in medicinal chemistry for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Hexyloxybenzoic acid, detailed experimental protocols for its synthesis and characterization, and insights into its biological activities.
Core Chemical and Physical Properties
4-Hexyloxybenzoic acid is a white crystalline solid at room temperature. Its core properties are summarized in the tables below, providing a ready reference for laboratory applications.[1][2][3]
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C13H18O3 |
| Molecular Weight | 222.28 g/mol [1][2][4] |
| Appearance | White to almost white powder/crystal[1][2] |
| Melting Point | 105-153 °C[1][2] |
| Boiling Point | 323.46 °C (rough estimate)[1][2] |
| Density | 1.0850 g/cm³ (rough estimate)[1][2] |
| pKa | 4.49 ± 0.10 (Predicted)[1][2] |
| Solubility | Almost transparent in Methanol[1][2] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | Spectral data available, though specific peak assignments require further analysis.[5] |
| ¹³C NMR | Static ¹³C NMR spectra have been recorded at elevated temperatures (e.g., 148°C) to study its mesophase.[6] |
| Infrared (IR) Spectroscopy | IR spectra are available from various sources.[7] Expected characteristic peaks include a broad O-H stretch from the carboxylic acid, C=O stretch, C-O stretches from the ether and carboxylic acid, and peaks corresponding to the aromatic ring. |
| Mass Spectrometry | Mass spectral data is available, with the molecular ion peak expected at m/z 222.[7] |
Experimental Protocols
Synthesis: Williamson Ether Synthesis
A common and effective method for the synthesis of 4-hexyloxybenzoic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.
Reaction Scheme:
Caption: Williamson Ether Synthesis for 4-Hexyloxybenzoic Acid.
Detailed Protocol (adapted from a similar synthesis of 4-(hexyloxy)benzaldehyde): [8]
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzoic acid, a slight excess of potassium carbonate (as a base), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reaction Initiation: Stir the mixture at room temperature for approximately 15 minutes.
-
Addition of Alkyl Halide: Add a stoichiometric equivalent of 1-bromohexane to the reaction mixture.
-
Heating: Heat the mixture to a moderate temperature (e.g., 80°C) and maintain it with stirring for several hours (e.g., 12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Recrystallization
Recrystallization is a standard method for purifying the crude 4-hexyloxybenzoic acid.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water are commonly used.[2] Dimethyl sulfoxide (DMSO) has also been suggested as a potential solvent.[2]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Applications and Biological Activity
Liquid Crystal Properties
4-Alkoxybenzoic acids, including the hexyloxy derivative, are known to exhibit liquid crystalline properties. This behavior arises from the formation of hydrogen-bonded dimers, which creates an elongated, rod-like molecular structure conducive to forming mesophases (nematic and/or smectic).[11][12][13]
Caption: Dimerization and Self-Assembly of 4-Hexyloxybenzoic Acid.
The transition temperatures between the crystalline, liquid crystalline, and isotropic liquid phases can be determined using techniques such as Differential Scanning Calorimetry (DSC) and polarized optical microscopy.
Inhibition of Trypanosome Alternative Oxidase (TAO)
Recent research has identified 4-alkoxybenzoic acids as potent inhibitors of the Trypanosome Alternative Oxidase (TAO).[1] TAO is a crucial respiratory enzyme for bloodstream forms of trypanosomes, the parasites responsible for diseases like African sleeping sickness. Inhibition of this enzyme represents a promising therapeutic strategy.
Caption: Inhibition of the Trypanosome Alternative Oxidase (TAO) Pathway.
The inhibitory activity of 4-hexyloxybenzoic acid and its analogs against TAO can be quantified by determining their IC₅₀ values. Furthermore, their efficacy against the trypanosome parasite is assessed by measuring their EC₅₀ values in cell-based assays.
Conclusion
4-Hexyloxybenzoic acid is a versatile molecule with well-defined chemical and physical properties. Its synthesis via the Williamson ether synthesis is a robust and scalable process. The compound's ability to form liquid crystals through hydrogen-bonded dimerization makes it a valuable component in materials science. Moreover, its recently discovered role as an inhibitor of the Trypanosome Alternative Oxidase opens up new avenues for its application in drug development. This guide provides a foundational resource for researchers and scientists working with this intriguing compound.
References
- 1. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. 4-(Hexyloxy)benzoic acid [webbook.nist.gov]
- 5. 4-Hexyloxybenzoic acid(1142-39-8) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Hexyloxy)benzoic acid | C13H18O3 | CID 70834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
